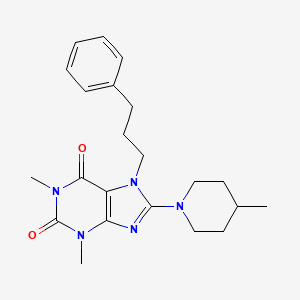

1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the xanthine family, characterized by a purine-2,6-dione core. Its structure includes:

- 1,3-dimethyl groups: Common in xanthine derivatives like theophylline, these substitutions enhance metabolic stability and receptor binding .

- 8-(4-Methylpiperidin-1-yl): A nitrogen-containing heterocycle that may improve solubility and modulate adenosine receptor affinity .

- 7-(3-Phenylpropyl): A lipophilic arylalkyl chain that likely enhances membrane permeability and target engagement .

Properties

IUPAC Name |

1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O2/c1-16-11-14-26(15-12-16)21-23-19-18(20(28)25(3)22(29)24(19)2)27(21)13-7-10-17-8-5-4-6-9-17/h4-6,8-9,16H,7,10-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKOUNNGSGXOOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 505.615 g/mol. The structure features a purine core substituted with various functional groups that may influence its biological interactions.

Inhibition of Enzymes

Research indicates that compounds similar to this purine derivative can act as inhibitors for various enzymes. For instance, studies have shown that piperidine derivatives can inhibit butyrylcholinesterase with an IC50 value of 0.72 μM . While specific data on our compound's enzyme inhibition is limited, its structural similarity suggests potential activity against similar targets.

Antimicrobial Activity

Some derivatives related to piperidine structures have exhibited significant antimicrobial properties. For example, synthesized piperidine derivatives demonstrated considerable efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, indicating that modifications to the piperidine ring can enhance biological activity . Although direct studies on our compound are sparse, it is plausible that it may exhibit similar antimicrobial properties due to its structural components.

The mechanisms by which this compound exerts its biological effects are not fully elucidated in available literature. However, it is hypothesized that the presence of the piperidine moiety may facilitate interactions with neurotransmitter receptors or other cellular targets, potentially influencing signaling pathways related to neuropharmacology.

Study on Related Compounds

In a study evaluating the biological activities of various piperidine derivatives, compounds were synthesized and tested for their ability to inhibit α-glucosidase. Some derivatives showed promising results compared to standard references . This suggests that structural modifications in piperidine-containing compounds can lead to varying degrees of biological activity.

Antiviral Activity

Another relevant area of research involves the antiviral properties of structurally related compounds. A class of piperidine-linked aminopyrimidines was found to exhibit significant activity against HIV-1 with EC50 values in single-digit nanomolar concentrations . This highlights the potential for our compound to be explored in antiviral applications.

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | IC50/EC50 Values | Comments |

|---|---|---|---|

| Enzyme Inhibition | Piperidine derivatives | 0.72 μM (butyrylcholinesterase) | Suggests potential for similar activity |

| Antimicrobial | Various synthesized piperidines | Not specified | Significant efficacy against bacteria |

| Antiviral | Piperidine-linked aminopyrimidines | <10 nM | Promising for HIV treatment |

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a purine base modified with dimethyl and phenylpropyl groups. Its molecular formula is and it has a molecular weight of approximately 360.48 g/mol. The presence of the 4-methylpiperidin group suggests potential interactions with neurotransmitter systems, particularly in the central nervous system.

Central Nervous System Modulation

Research indicates that compounds similar to this purine derivative may exhibit properties that modulate neurotransmitter activity. Specifically, the 4-methylpiperidin moiety is known to interact with dopamine receptors, which could make this compound a candidate for developing treatments for conditions such as:

- Parkinson's Disease : By enhancing dopaminergic signaling.

- Schizophrenia : As a potential antipsychotic agent.

Anticancer Activity

Studies have shown that purine derivatives possess anticancer properties. The specific compound may inhibit cancer cell proliferation through mechanisms involving:

- Induction of apoptosis in tumor cells.

- Inhibition of angiogenesis, which is crucial for tumor growth.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry examined the effects of structurally related compounds on dopamine receptor activity. The results indicated that modifications in the piperidine structure enhanced receptor binding affinity, suggesting that our compound could be further explored for its neuropharmacological effects .

Case Study 2: Anticancer Properties

In another investigation, derivatives of purine were tested against various cancer cell lines. The findings revealed that certain modifications led to significant reductions in cell viability, indicating potential for development as an anticancer agent . The specific compound's unique structure may enhance its efficacy compared to traditional chemotherapeutics.

Potential in Drug Development

The unique pharmacophore of 1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione positions it as a promising candidate for drug development. Its ability to target multiple biological pathways could lead to the creation of multi-target drugs that address complex diseases more effectively than single-target agents.

Conclusion and Future Directions

The applications of 1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione span several fields including neuropharmacology and oncology. Future research should focus on:

- Conducting comprehensive pharmacokinetic studies.

- Exploring its efficacy in clinical trials.

- Investigating its mechanism of action at the molecular level.

By leveraging its unique structural attributes and pharmacological potential, this compound may contribute significantly to advancements in therapeutic strategies for neurological disorders and cancer treatment.

Comparison with Similar Compounds

Structural Analogues at Position 8

The 8-position substituent critically influences pharmacological properties.

Key Findings :

Structural Analogues at Position 7

The 7-position substituent modulates lipophilicity and target binding.

Key Findings :

- Arylalkyl Chains (Target, ) : Increase membrane permeability and target affinity compared to shorter alkyl chains (e.g., ethyl in ).

- Polar Groups (e.g., hydroxy) : Improve solubility but may reduce CNS activity .

Core Modifications

Variations in the purine core alter receptor selectivity.

Key Findings :

- 1,3-Dimethyl vs. 1,3,7-Trimethyl : Additional methyl groups (e.g., 3j) can abolish CNS side effects while retaining therapeutic activity .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the 8-position of theophylline derivatives. For example, 8-bromo intermediates react with 4-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (60–100°C). Microwave-assisted synthesis (e.g., 100°C, 30 min) improves yield by accelerating reaction kinetics . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) ensures purity. Optimization focuses on solvent polarity, temperature, and stoichiometry of nucleophiles like piperidine derivatives .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C-NMR : Assign peaks for methyl groups (δ 2.36–3.86 ppm), aromatic protons (δ 7.14–7.58 ppm), and carbonyls (δ 165–170 ppm) .

- FTIR : Confirm C=O stretches (~1650–1700 cm⁻¹), C-N bonds (~1170 cm⁻¹), and aromatic C-H (~3000 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., MH+ at m/z 408.2324 for related analogs) .

- XRD : Resolve crystallographic data (e.g., space group P21/c) for absolute configuration validation .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or HPLC. For low solubility, employ surfactants (e.g., Tween-80) or cyclodextrin complexes .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Replicate assays : Use standardized protocols (e.g., ALDH1A1 inhibition assays at 10 µM) to minimize inter-lab variability .

- Structural analogs : Compare activity trends across derivatives (e.g., 8-thio vs. 8-piperidinyl substitutions) to identify pharmacophore requirements .

- Molecular docking : Map binding poses (e.g., with ALDH1A1 using AutoDock Vina) to explain potency differences due to steric/electronic effects .

Q. How can molecular docking guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Target preparation : Retrieve protein structures (PDB: 4WJ9 for ALDH1A1) and prepare with protonation states optimized at pH 7.4.

- Docking parameters : Use ChemAxon’s JChem for ligand parametrization and GLIDE (Schrödinger) for grid-based docking. Prioritize piperidinyl-π interactions and hydrogen bonds with Ser125/Glu333 residues .

- Free energy calculations : Apply MM-GBSA to rank binding affinities and predict SAR for 7-(3-phenylpropyl) modifications .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Cellular models : Use CRISPR-edited cell lines (e.g., ALDH1A1-KO) to confirm target specificity in proliferation assays (IC50 comparison) .

- Metabolic profiling : Perform LC-MS-based metabolomics to track downstream effects (e.g., retinoic acid depletion in cancer stem cells) .

- Kinetic studies : Measure time-dependent inhibition (e.g., pre-incubation effects on IC50) to distinguish reversible vs. covalent binding .

Q. How are crystallographic data utilized to resolve ambiguities in the compound’s 3D conformation?

- Methodological Answer :

- Crystallization : Optimize conditions (e.g., vapor diffusion with 30% PEG 4000) to obtain single crystals.

- Data collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets.

- Refinement : Apply SHELXL for structure solution, validating torsional angles (e.g., 7-phenylpropyl orientation) and hydrogen-bond networks (e.g., N-H···O=C interactions) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Re-evaluate force fields : Compare docking scores (e.g., ChemPLP vs. GoldScore) to identify scoring function biases .

- Solvent effects : Run MD simulations (AMBER) with explicit water molecules to account for desolvation penalties overlooked in docking .

- Protonation states : Use Epik (Schrödinger) to model ionization states at physiological pH and reassess ligand-receptor interactions .

Q. What methodologies reconcile conflicting stability data under varying storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.